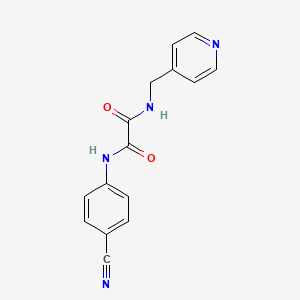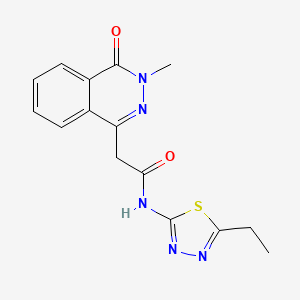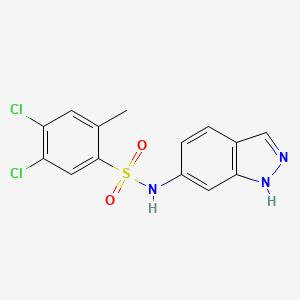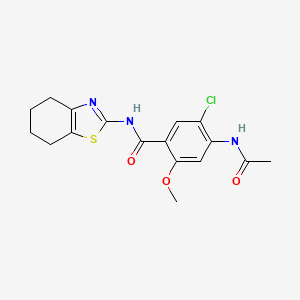
N'-(4-cyanophenyl)-N-(pyridin-4-ylmethyl)oxamide
Descripción general
Descripción
N-(4-cyanophenyl)-N’-(4-pyridinylmethyl)ethanediamide: is a synthetic organic compound that features a cyanophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-N’-(4-pyridinylmethyl)ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved through the reaction of ethylenediamine with an appropriate acylating agent.
Introduction of the Cyanophenyl Group: This step involves the reaction of the ethanediamide intermediate with a cyanophenyl derivative under suitable conditions.
Attachment of the Pyridinylmethyl Group: The final step involves the reaction of the intermediate with a pyridinylmethyl halide or similar reagent.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would depend on the scale and desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinylmethyl group.
Reduction: Reduction reactions could target the cyanophenyl group, potentially converting the nitrile to an amine.
Substitution: The compound may participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridinylmethyl group.
Reduction: Amino derivatives of the cyanophenyl group.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate or active ingredient.
Industry:
- Utilized in the development of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-N’-(4-pyridinylmethyl)ethanediamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparación Con Compuestos Similares
N-(4-cyanophenyl)-N’-(4-pyridinylmethyl)ethanediamide: Similar in structure but may have different substituents on the aromatic rings.
N-(4-cyanophenyl)-N’-(4-pyridinylmethyl)propanediamide: Similar backbone but with a different alkyl chain length.
Uniqueness:
- The specific combination of cyanophenyl and pyridinylmethyl groups attached to an ethanediamide backbone gives N-(4-cyanophenyl)-N’-(4-pyridinylmethyl)ethanediamide unique properties, such as its reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
N'-(4-cyanophenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-9-11-1-3-13(4-2-11)19-15(21)14(20)18-10-12-5-7-17-8-6-12/h1-8H,10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDVNXSSPGUIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}furan-2-carboxamide](/img/structure/B4234780.png)

![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4234799.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234816.png)

![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B4234833.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)
![N-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4234843.png)




